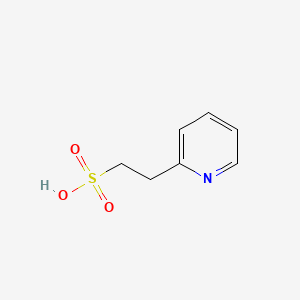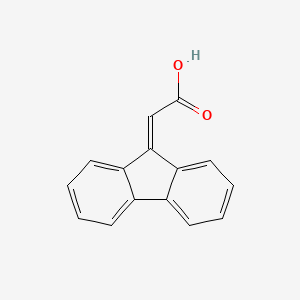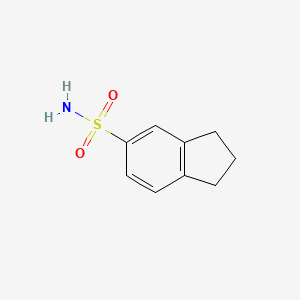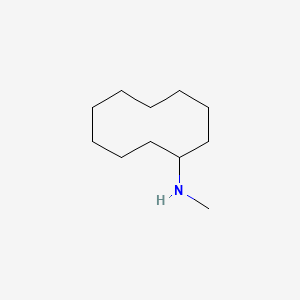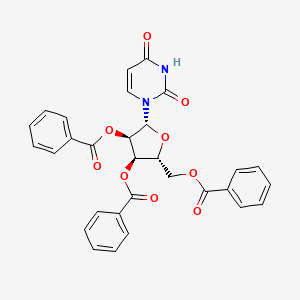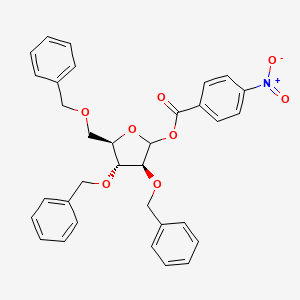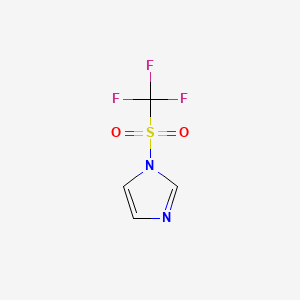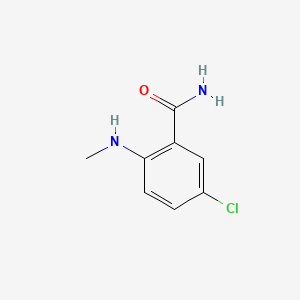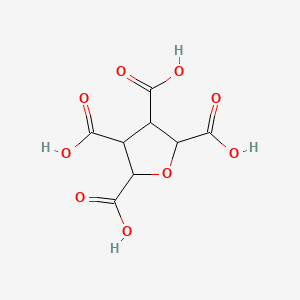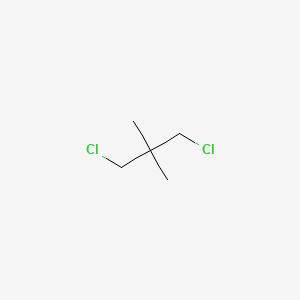
2,2-Dimethyl-1,3-dichloropropane
Übersicht
Beschreibung
2,2-Dimethyl-1,3-dichloropropane is a chemical compound that is closely related to various chlorinated hydrocarbons and cyclopropane derivatives. While the provided papers do not directly discuss 2,2-Dimethyl-1,3-dichloropropane, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chlorinated cyclopropane derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene involves a stereoselective dichlorocarbene addition to methyl angelate, followed by addition reactions and a key SnCl4-mediated benzannulation . Although this synthesis does not directly pertain to 2,2-Dimethyl-1,3-dichloropropane, it demonstrates the type of multi-step reactions that might be involved in synthesizing similar compounds.
Molecular Structure Analysis
The molecular structure and conformation of chlorinated cyclopropanes can be quite complex. For example, the IR and Raman spectra of 2,2-di(chloromethyl)-1,3-dichloropropane suggest the existence of multiple conformers, and X-ray crystallography has revealed a D2d conformer in the crystalline state . This information suggests that 2,2-Dimethyl-1,3-dichloropropane may also exhibit conformational diversity and complexity in its molecular structure.
Chemical Reactions Analysis
Chlorinated cyclopropanes can undergo a variety of chemical reactions. The radical cascade reaction with 1,4-dienes and 1,4-enynes using a homoallyl radical precursor leads to functionalized bicyclo[3.3.0]octane derivatives . Additionally, the reaction of 2-bromo-1,1,2-trichloro-3,3-dimethylcyclopropane with methyl lithium results in the formation of 1,2-dichloro-3,3-dimethylcyclopropene, which can further react with alkenes to give products derived from a carbene intermediate . These reactions highlight the reactivity of chlorinated cyclopropanes and their potential to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated cyclopropanes can be deduced from their vibrational spectra and behavior under different conditions. For instance, the vibrational spectra and conformational behavior of 1,2,2,3-tetrachloropropane and 1,3-dichloro-2,2-dimethylpropane have been studied, revealing the existence of multiple conformers and phase transitions . These findings suggest that 2,2-Dimethyl-1,3-dichloropropane may also exhibit unique physical properties and phase behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
2,2-Dimethyl-1,3-dichloropropane and its derivatives have been widely studied for their synthesis and structural properties. For instance, 2-(Dimethylamino)-1,3-dithiocyanatopropane, a key intermediate in synthesizing natural insecticides like Cartap, is derived from reactions involving 1-dimethylamino-2,3-dichloropropane (Yu Guan-ping et al., 2011). Studies on vibrational spectra and conformational behavior of related compounds like 1,3-dichloro-2,2-dimethylpropane have provided insights into their structural characteristics (D. L. Powell et al., 1983).
Use in Organic Synthesis
These compounds have also been explored for their utility in organic synthesis. For example, the use of monoterpenes like 3-carene and 2-carene in synthesizing chiral non-racemic organic compounds containing a 2,2-dimethyl-1,3-disubstituted cyclopropane fragment has been documented, showcasing the utility of these compounds in producing complex organic structures (F. Macaev & A. Malkov, 2006).
Safety And Hazards
2,2-Dimethyl-1,3-dichloropropane is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should be handled with protective gloves, protective clothing, eye protection, and face protection . It should not be breathed in and should not come into contact with the skin . Contaminated work clothing should not be allowed out of the workplace . The compound should be stored in a well-ventilated place and kept cool .
Eigenschaften
IUPAC Name |
1,3-dichloro-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNITKLQPCZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074028 | |
| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dichloropropane | |
CAS RN |
29559-55-5 | |
| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029559555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,3-dichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



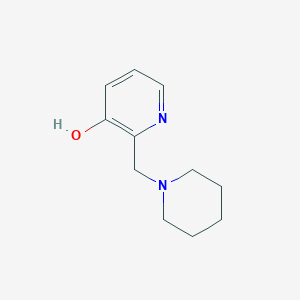

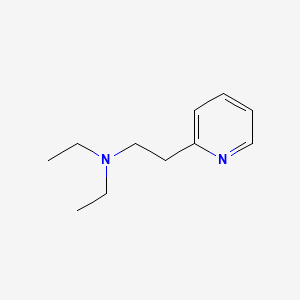
![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)
